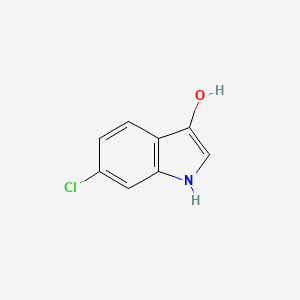

6-chloro-1H-indol-3-ol

Description

Significance of Indole (B1671886) Derivatives in Chemical and Biological Sciences

Indole and its derivatives are a cornerstone of heterocyclic chemistry, forming the core structure of numerous natural products, pharmaceuticals, and agrochemicals. Their unique electronic properties and the reactivity of the pyrrole (B145914) ring make them versatile building blocks in organic synthesis. In the realm of biological sciences, the indole nucleus is found in essential amino acids like tryptophan and in a vast array of alkaloids with potent physiological effects. This has spurred extensive research into the synthesis and biological evaluation of novel indole derivatives, leading to the development of drugs with anti-inflammatory, anticancer, antimicrobial, and antiviral activities.

Research Context of Substituted Indol-3-ols

Substituted indol-3-ols, also known as indoxyls, are a class of indole derivatives characterized by a hydroxyl group at the 3-position. They are known to exist in tautomeric equilibrium with their keto form, 3-oxo-2,3-dihydro-1H-indole (indolin-3-one). The position and nature of substituents on the indole ring significantly influence their chemical stability, reactivity, and biological properties. Research into substituted indol-3-ols often revolves around their synthesis, their role as reactive intermediates, and their application as precursors for more complex heterocyclic systems. A notable application of indol-3-ol derivatives is in the field of chromogenic substrates, where enzymatic cleavage of a protecting group at the 3-hydroxyl position leads to the formation of a colored indigo (B80030) dye. This principle is widely used in various biochemical assays.

Scope and Research Focus on 6-Chloro-1H-Indol-3-ol

The primary research interest in this compound stems from its role as a precursor and intermediate in the synthesis of more complex molecules. The presence of the chlorine atom at the 6-position can influence the electronic properties of the indole ring system, potentially affecting its reactivity and the biological activity of its downstream products. While comprehensive studies dedicated solely to this compound are limited, its derivatives, such as 6-chloro-1H-indol-3-yl palmitate and 6-chloro-1H-indol-3-yl acetate (B1210297), have been utilized as reagents in biochemical reactions.

For instance, the phosphate (B84403) ester derivative, this compound dihydrogen phosphate, in a compound with 4-methylbenzenamine, is known as a substrate for visualizing alkaline phosphatase activity, producing a red-colored insoluble end product. mdpi.com This highlights the utility of the 6-chloro-indol-3-ol core in developing sensitive detection methods in molecular biology and diagnostics.

Further research is warranted to fully elucidate the unique chemical properties and potential biological activities of this compound itself, beyond its current application as a synthetic intermediate.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-chloro-1H-indol-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO/c9-5-1-2-6-7(3-5)10-4-8(6)11/h1-4,10-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUOQRMWDAZILOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC=C2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40432169 | |

| Record name | 1H-Indol-3-ol, 6-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40432169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116569-05-2 | |

| Record name | 1H-Indol-3-ol, 6-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40432169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 6 Chloro 1h Indol 3 Ol and Its Derivatives

Classical Indole (B1671886) Synthesis Approaches

The foundational methods for constructing the indole core have been adapted over time to accommodate a wide range of substituents, including halogens.

Fischer Indole Synthesis and its Adaptations for Halogenated Indoles

Discovered in 1883 by Emil Fischer, the Fischer indole synthesis is a robust and widely used chemical reaction to produce indoles from a substituted phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. wikipedia.org The reaction proceeds through the formation of a phenylhydrazone, which then isomerizes to an enamine. wikipedia.org A subsequent arkat-usa.orgarkat-usa.org-sigmatropic rearrangement under acidic catalysis leads to the final indole structure. wikipedia.org

The classical Fischer synthesis can be adapted for halogenated indoles by using an appropriately substituted phenylhydrazine. For the synthesis of a 6-chloroindole (B17816) derivative, one would start with (4-chlorophenyl)hydrazine. The choice of the carbonyl component determines the substitution at positions 2 and 3 of the indole ring. The reaction is typically catalyzed by Brønsted acids like HCl and H₂SO₄, or Lewis acids such as zinc chloride. wikipedia.org

A key challenge in the synthesis of halogenated indoles via this method can be the harsh acidic conditions, which may not be compatible with sensitive functional groups. Modern variations have been developed to address these limitations. For instance, the Buchwald modification allows for the palladium-catalyzed cross-coupling of aryl bromides with hydrazones to form the necessary N-arylhydrazone intermediate, which then undergoes the cyclization. wikipedia.org Another variation involves a two-step process starting from readily available haloarenes, which are converted to the aryl hydrazine (B178648) equivalent in situ, thus avoiding the handling of potentially toxic hydrazine precursors. nih.govrsc.org

Table 1: Key Features of the Fischer Indole Synthesis for Halogenated Indoles

| Feature | Description | Reference |

| Starting Materials | Substituted phenylhydrazine (e.g., (4-chlorophenyl)hydrazine) and a ketone or aldehyde. | wikipedia.org |

| Key Intermediate | Phenylhydrazone, which rearranges to an enamine. | wikipedia.org |

| Catalysts | Brønsted acids (HCl, H₂SO₄) or Lewis acids (ZnCl₂, BF₃). | wikipedia.org |

| Adaptations | Use of halogenated phenylhydrazines for direct synthesis of halogenated indoles. | |

| Modifications | Buchwald modification (Pd-catalyzed coupling); In situ generation from haloarenes. | wikipedia.orgnih.govrsc.org |

Other Named Indole Synthesis Reactions

While the Fischer synthesis is predominant, several other named reactions offer alternative pathways to the indole nucleus and can be adapted for halogenated derivatives. nih.gov

Bischler-Mohlau Indole Synthesis: This method involves the reaction of an α-halo-ketone with an excess of aniline. The reaction typically requires high temperatures. For a 6-chloroindole, a 4-chloroaniline (B138754) would be the starting material.

Madelung Synthesis: This is an intramolecular cyclization of an N-phenylamide at high temperatures using a strong base. The preparation of the N-(4-chlorophenyl)acetamide precursor would be the initial step for a 6-chloroindole synthesis.

Reissert Synthesis: This approach involves the condensation of o-nitrotoluene with diethyl oxalate. For a 6-chloroindole, one would start with 4-chloro-2-nitrotoluene. The resulting ester is then reductively cyclized to form the indole-2-carboxylic acid.

Leimgruber-Batcho Indole Synthesis: This is a highly versatile two-step method that begins with the formation of an enamine from an o-nitrotoluene. Its mild conditions make it suitable for synthesizing highly functionalized indoles.

Bartoli Indole Synthesis: This reaction uses a nitroarene and a vinyl Grignard reagent. It is particularly useful for synthesizing 7-substituted indoles but can be applied to other isomers.

Larock Indole Synthesis: A palladium-catalyzed annulation of an o-haloaniline with an alkyne. This method offers good regioselectivity and functional group tolerance, making it a powerful tool for constructing complex indoles. nih.gov

Targeted Synthesis of the 6-Chloro-1H-Indol-3-ol Scaffold

The direct synthesis of this compound, also known as 6-chloroindoxyl, and its derivatives often involves more targeted strategies, including late-stage halogenation or construction from specific building blocks.

Halogenation Strategies for Indol-3-ol Systems

Direct halogenation of the indole ring is a common strategy. The electron-rich nature of the indole nucleus makes it susceptible to electrophilic substitution. However, controlling the regioselectivity can be a challenge. The C3 position is the most nucleophilic, followed by C5 and C2. nih.gov To achieve substitution at the C6 position, the more reactive positions must often be blocked.

For an indol-3-ol system, the hydroxyl group at C3 directs electrophilic substitution. If starting with indol-3-ol itself, direct chlorination would likely yield a mixture of products. A more controlled approach involves using a pre-functionalized indole. For example, starting with an indole derivative that already has substituents directing chlorination to the C6 position or blocking other reactive sites is a viable strategy.

Common chlorinating agents include sulfuryl chloride (SO₂Cl₂) and N-chlorosuccinimide (NCS). The choice of solvent and reaction temperature are critical parameters to control the outcome and minimize byproduct formation. nih.gov For instance, the halogenation of 2-trifluoromethylindole with N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or bromine can proceed efficiently to yield 3-haloindoles. nih.gov Decarboxylative halogenation of indole-3-carboxylic acids can also be employed, although it may lead to mixtures of mono- and di-halogenated products. acs.org

Multi-Component Reactions for Constructing Indole Derivatives

Multi-component reactions (MCRs), where three or more reactants combine in a one-pot synthesis, have emerged as powerful tools for rapidly building molecular diversity. arkat-usa.orgnih.gov Several MCRs can be utilized to construct functionalized indole derivatives. nih.govrsc.org

Ugi Reaction: This four-component reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. While not directly forming the indole ring, it can be used to append complex side chains to an indole-containing component. For example, an indole-3-carboxaldehyde (B46971) could be a starting component.

Mannich Reaction: This reaction involves the aminoalkylation of an acidic proton located on a carbon atom. Indole is highly reactive at the C3 position and readily undergoes Mannich reactions with an aldehyde and a secondary amine to form "gramine" derivatives. arkat-usa.org These intermediates are versatile precursors for further transformations. arkat-usa.org

Petasis Reaction: A three-component reaction between an amine, a carbonyl compound, and a boronic acid. This can be used to create α-amino acids and other structures attached to an indole scaffold.

A recent development showcased an MCR for the modular assembly of indole-fused seven-membered heterocycles, starting from an indole, formaldehyde, and an amino hydrochloride. nih.gov Such strategies highlight the potential of MCRs to build complex derivatives from simple, readily available chlorinated indole precursors.

Derivatization from Defined Precursors

One of the most straightforward methods to obtain this compound and its derivatives is through chemical modification of a closely related, commercially available or easily synthesized precursor.

A common precursor is 6-chloroindole itself. smolecule.com From this starting material, various derivatives can be accessed. For example, reduction of 6-chloroindole with sodium cyanoborohydride in acetic acid yields 6-chloro-2,3-dihydro-1H-indole (6-chloroindoline). chemicalbook.com Another key precursor is 6-chloro-1H-indole-3-carbaldehyde, which can be synthesized via chlorination of indole-3-carbaldehyde. ontosight.ai This aldehyde serves as a versatile building block for further synthetic elaborations.

The direct target, this compound, is often used in its more stable acetate (B1210297) or phosphate (B84403) ester form. For example, 5-bromo-6-chloro-1H-indol-3-yl acetate can be synthesized and its hydrolysis under acidic or basic conditions would yield the corresponding indol-3-ol. Similarly, 1-acetyl-5-bromo-6-chloro-1H-indol-3-ol is a known compound that can serve as a protected form of the target molecule. chemimpex.combiosynth.com The phosphate ester, often supplied as a salt with p-toluidine (B81030), is another important derivative used as a chromogenic substrate for phosphatase enzymes. cymitquimica.com

Table 2: Synthesis via Derivatization of Precursors

| Precursor | Reagents/Conditions | Product | Reference |

| 6-Chloroindole | Sodium cyanoborohydride, acetic acid | 6-Chloro-2,3-dihydro-1H-indole | chemicalbook.com |

| Indole-3-carbaldehyde | Chlorinating agent | 6-Chloro-1H-indole-3-carbaldehyde | ontosight.ai |

| 5-Bromo-6-chloro-1H-indol-3-yl acetate | Acid or base hydrolysis | 5-Bromo-6-chloro-1H-indol-3-ol | |

| This compound | p-Toluidine, phosphoryl chloride | This compound, dihydrogen phosphate (ester), p-toluidine salt | cymitquimica.com |

Green Chemistry Approaches in Indole Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of heterocyclic compounds like indoles to minimize environmental impact. These approaches focus on the use of alternative energy sources, safer solvents, and catalytic methods to improve reaction efficiency and reduce waste.

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. univpancasila.ac.idnih.gov The application of microwave irradiation in the synthesis of indole derivatives has been shown to be highly effective. For instance, the synthesis of 1-acetyl-1H-indol-3-yl acetate and its derivatives has been achieved in 34-71% yield within just one minute of microwave irradiation at 80°C. reading.ac.uk This rapid and efficient method involves the cyclization and decarboxylation of 2-[(carboxymethyl)amino]benzoic acids in the presence of acetic anhydride (B1165640) and triethylamine. reading.ac.uk

In another example, a palladium-catalyzed intramolecular oxidative coupling to produce functionalized 2-methyl-1H-indole-3-carboxylate derivatives was optimized under microwave heating. mdpi.com This method allows for the conversion of various enamines into the corresponding indoles in excellent yields and with high regioselectivity. mdpi.com Specifically, the synthesis of methyl 2,5,7-trimethyl-1H-indole-3-carboxylate was achieved in a 94% yield within 3 hours under microwave conditions, a significant improvement over the 62% yield obtained after 16 hours with conventional heating. mdpi.com The use of microwave irradiation can also facilitate one-pot multi-component reactions, providing a streamlined pathway to complex indole structures. mdpi.com

| Reaction | Conditions | Yield | Time | Reference |

| Synthesis of 1-acetyl-1H-indol-3-yl acetates | Acetic anhydride, triethylamine, microwave (80°C, 300W) | 34-71% | 1 min | reading.ac.uk |

| Pd-catalyzed synthesis of 2-methyl-1H-indole-3-carboxylates | Enamines, Pd catalyst, microwave | High | Short | mdpi.com |

| Synthesis of Methyl 2,5,7-trimethyl-1H-indole-3-carboxylate | Cu(OAc)₂, Pd(OAc)₂, K₂CO₃, DMF, microwave (60°C) | 94% | 3 h | mdpi.com |

| One-pot multi-component synthesis of pyrido[2,3-b]indoles | Microwave irradiation | Moderate to good | Short | mdpi.com |

Ultrasound-Assisted Synthesis Protocols

Ultrasound irradiation provides an alternative energy source for chemical reactions, proceeding through the phenomenon of acoustic cavitation. chesci.com This technique has been successfully applied to the synthesis of various heterocyclic compounds, including indole derivatives, often resulting in improved yields and shorter reaction times. chesci.comacademie-sciences.fr The chemical effects of ultrasound arise from the formation, growth, and collapse of bubbles in the liquid medium, which generates localized hot spots with high temperatures and pressures. chesci.com

Ultrasound-assisted synthesis is considered an eco-friendly method as it can enhance reaction rates and reduce energy consumption. chesci.com For example, the synthesis of novel indole derivatives containing 1,3,4-oxadiazole (B1194373) and 1,2,4-triazole (B32235) moieties was achieved in high yields (82–93%) with significantly reduced reaction times (15–35 minutes) using ultrasound irradiation compared to conventional methods. academie-sciences.fr While specific examples for the direct synthesis of this compound using ultrasound are not prevalent in the reviewed literature, the successful application of this technique for a wide range of indole and other five-membered heterocyclic syntheses suggests its potential applicability. chesci.comacademie-sciences.frnih.gov For instance, the synthesis of tetrazole-based pyrazolines and isoxazolines has been efficiently carried out using ultrasound. nih.gov

| Reaction Type | Key Advantages of Ultrasound | General Observations | Reference |

| Synthesis of indole derivatives with oxadiazole and triazole moieties | Increased yields (82-93%), reduced reaction times (15-35 min) | Demonstrates efficiency for complex heterocycle synthesis | academie-sciences.fr |

| General synthesis of five-membered heterocycles | Acceleration of reactions, improved yields, eco-friendly | Applicable to a broad range of heterocyclic systems | chesci.com |

| Synthesis of chalcone (B49325) derivatives | Efficient reaction at 30°C | Shows applicability to precursors of heterocyclic synthesis | materialsciencejournal.org |

Solvent-Free and Aqueous Media Reaction Conditions

The use of solvent-free reaction conditions or environmentally benign solvents like water is a cornerstone of green chemistry. researchgate.net Solvent-free, or solid-state, reactions often proceed more efficiently and with higher selectivity compared to their solution-phase counterparts. researchgate.net These reactions can be facilitated by grinding the reactants together, sometimes with a catalytic amount of a solid support or catalyst. researchgate.net For instance, the synthesis of various heterocyclic compounds, such as chalcones and pyran derivatives, has been successfully achieved under solvent-free conditions, often with high yields and short reaction times. mdpi.comresearchgate.net

Aqueous media synthesis is another green alternative, particularly for reactions that can be conducted in water. scispace.com The synthesis of 3(5)-amino-5(3)-het(aryl)-1,2,4-triazoles has been reported in an aqueous medium under microwave irradiation, yielding the product after a short reaction time. scispace.com While direct synthesis of this compound under these specific conditions is not detailed, the principles have been applied to the synthesis of related indole precursors and derivatives. For example, the synthesis of certain indole derivatives has been explored in aqueous environments, leveraging the unique properties of water to facilitate the reaction.

| Reaction/Method | Conditions | Key Findings | Reference |

| Solvent-free synthesis of indolylpyrans | InCl₃ catalyst, solvent-free coupling | High yields, short reaction times (3-7 min) | mdpi.com |

| Solvent-free synthesis of thieno[2,3-b]pyridines | Yb(OTf)₃ catalyst, microwave irradiation, silica (B1680970) gel | Good to excellent yields, catalyst reusability | mdpi.com |

| Grinding method for chalcone synthesis | NaOH, room temperature grinding | Yields >80% | researchgate.net |

| Aqueous synthesis of 3(5)-amino-5(3)-het(aryl)-1,2,4-triazoles | Microwave irradiation in water | Efficient synthesis with easy product isolation | scispace.com |

Catalytic Methodologies (e.g., Nanocatalysis, Biocatalysis, Green Catalysts)

The development of novel catalytic systems is a major focus of green chemistry. Nanocatalysts, biocatalysts, and other green catalysts offer advantages such as high activity, selectivity, and reusability. mdpi.com

Nanocatalysis utilizes nanoparticles as catalysts, which provide a large surface area for reactions to occur, often leading to enhanced catalytic activity. mdpi.com Magnetic nanocatalysts, for example, can be easily recovered from the reaction mixture using an external magnet, simplifying product purification and allowing for catalyst recycling. mdpi.com While specific applications to this compound are not detailed, nanocatalysts have been employed in a variety of heterocyclic syntheses, including those leading to coumarins and chalcones, which can be precursors to indole derivatives. mdpi.com

Biocatalysis employs enzymes or whole microorganisms to catalyze chemical reactions. acs.org Enzymes operate under mild conditions of temperature and pH, are highly selective, and are biodegradable. acs.org The immobilization of enzymes on solid supports can enhance their stability and reusability. acs.org While the direct biocatalytic synthesis of this compound is not widely reported, enzymatic methods are being explored for the synthesis of various functionalized indoles.

Green Catalysts encompass a broad range of catalysts that are environmentally benign. This can include solid acids like montmorillonite (B579905) K-10, which is used in the solvent-free synthesis of quinolines, and ionic liquids that can act as both solvent and catalyst. mdpi.comresearchgate.net Lactic acid has also been used as a green catalyst for the one-pot synthesis of naphthopyranopyrimidines. researchgate.net

| Catalyst Type | Example | Application | Key Advantages | Reference |

| Nanocatalyst | Magnetic-core-shell-like Fe₃O₄@Boehmite-NH₂-Co(II) NPs | Solvent-free Pechmann condensation | Recyclable, solvent-free conditions | mdpi.com |

| Nanocatalyst | MgFe₂O₄ NC | Ultrasound-assisted Knoevenagel condensation | Faster and more efficient due to increased surface area and cavitation | mdpi.com |

| Biocatalyst | Immobilized Enzymes | General enzymatic catalysis | High selectivity, mild reaction conditions, biodegradability | acs.org |

| Green Catalyst | Montmorillonite K-10 | Solvent-free synthesis of quinolines | Environmentally safe solid acid | mdpi.com |

| Green Catalyst | Lactic Acid | One-pot synthesis of naphthopyranopyrimidines | Biodegradable and sustainable | researchgate.net |

Advanced Synthetic Routes to Complex this compound Analogues

The development of more complex analogues of this compound often requires sophisticated synthetic methods that allow for precise control over the molecular architecture. Transition metal-catalyzed reactions are particularly powerful in this regard.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. eie.grchemie-brunschwig.ch These reactions, such as the Suzuki, Heck, and Negishi couplings, allow for the construction of complex molecular scaffolds from simpler starting materials. chemie-brunschwig.ch

Palladium catalysts are widely used in the synthesis of indole derivatives. mdpi.comeie.gr For example, palladium-catalyzed intramolecular oxidative coupling has been used to synthesize functionalized indoles from enamines. mdpi.com The Heck reaction, which involves the coupling of an aryl or vinyl halide with an alkene, is another powerful method for constructing indole frameworks and their analogues. eie.gr

Nickel catalysts are also gaining prominence for their ability to catalyze challenging cross-coupling reactions, including the thioetherification of electron-rich aryl chlorides with thiols. uwa.edu.au Rhodium(III)-catalyzed C-H functionalization has been employed for the addition of indole C-H bonds to aldehydes, providing a direct route to functionalized indole derivatives. nih.gov This method exhibits high functional group tolerance and is not sensitive to oxygen or moisture. nih.gov

The synthesis of complex indole-containing bioconjugates has been achieved through modified Mannich reactions, which can be followed by transition metal-catalyzed cross-coupling reactions to introduce further diversity. mdpi.com These advanced methods provide access to a wide range of this compound analogues with potentially novel biological activities.

| Reaction Type | Catalyst | Substrates | Key Features | Reference |

| Suzuki-Miyaura Coupling | Palladium | Organoboron compounds and organic halides | Forms C-C bonds, less toxic reagents | chemie-brunschwig.ch |

| Heck Reaction | Palladium | Aryl/vinyl halides and alkenes | Tolerates a wide range of functional groups | eie.gr |

| Negishi Coupling | Palladium or Nickel | Organozinc reagents and organic halides | Good reactivity, yield, and stereoselectivity | chemie-brunschwig.chacs.org |

| Thioetherification | Nickel | Aryl chlorides and thiols | Effective for electron-rich aryl chlorides | uwa.edu.au |

| C-H Functionalization | Rhodium(III) | Indoles and aldehydes | High functional group tolerance, mild conditions | nih.gov |

| Intramolecular Oxidative Coupling | Palladium | Enamines | High yields and regioselectivity for indoles | mdpi.com |

Regioselective Alkylation and Functionalization of the Indole Nucleus

The functionalization of the indole nucleus, particularly through regioselective alkylation, is a cornerstone of synthetic organic chemistry, enabling the creation of structurally diverse and biologically significant molecules. The presence of a chlorine atom at the C-6 position of the indole ring, as in 6-chloro-1H-indole derivatives, influences the electronic properties of the scaffold and, consequently, its reactivity in alkylation and other functionalization reactions.

The indole ring possesses multiple nucleophilic centers, primarily the N-1 and C-3 positions. nih.govacs.org Directing alkylation to a specific site is a significant challenge. Research has shown that the choice of catalyst, solvent, and reactants can achieve high regioselectivity. For instance, a manganese catalyst system has been shown to provide access to either C3- or N-alkylated indoles simply by changing the solvent when using alcohols as the alkylating agents. organic-chemistry.org

A notable example of regioselective functionalization involves the enantioconvergent reaction of enamides with indoles. researchgate.net In a process catalyzed by a chiral Brønsted acid, 6-chloroindole can be reacted with enamides to produce β-indolyl enamides. This reaction proceeds with excellent regioselectivity, favoring the β-carbon atom of the enamide, and high enantioselectivity. researchgate.net For example, the reaction of 6-chloroindole with a specific enamide substrate yielded the corresponding product in good yield and an enantiomeric ratio of 99:1. researchgate.net

Another strategy for achieving C3-regioselectivity is the use of copper catalysts. Indole nucleophiles, prepared using methylmagnesium chloride (MeMgCl) in the presence of copper(I) chloride (CuCl), react almost exclusively at the C3-position with chiral cyclic sulfamidates. acs.org This method allows for the synthesis of a variety of tryptamine (B22526) derivatives from unprotected indoles with high yield and regioselectivity. acs.org

Furthermore, bismuth(III) catalysts have been employed for the regioselective alkylation of indolines, the reduced counterparts of indoles. rsc.org This methodology has been effective in functionalizing the C-5 position of the indoline (B122111) core using benzhydryl and 1-phenylethyl trichloroacetimidates as alkylating agents. rsc.org While this applies to the indoline scaffold, it highlights the diverse catalytic systems available for the regioselective functionalization of the broader indole family.

The table below summarizes key findings in the regioselective functionalization applicable to the 6-chloroindole nucleus.

Table 1: Regioselective Functionalization of the Indole Nucleus

| Indole Substrate | Reagent/Catalyst | Position of Functionalization | Product Type | Key Finding | Reference(s) |

|---|---|---|---|---|---|

| 6-Chloroindole | Enamides / Chiral Brønsted Acid | C3 | β-Indolyl enamides | Good yields with excellent regio- and enantioselectivity (up to 99:1 e.r.). researchgate.net | researchgate.net |

| Unprotected Indoles | Chiral Cyclic Sulfamidates / MeMgCl, CuCl | C3 | Chiral Tryptamines | Reaction proceeds almost exclusively at the C3-position with high yield. acs.org | acs.org |

| Indolines | Benzhydryl Trichloroacetimidate / Bismuth(III) | C5 | 5-Alkylated Indolines | Effective functionalization at the C-5 position of the indoline core. rsc.org | rsc.org |

Cascade and One-Pot Reaction Sequences

Cascade and one-pot reactions represent highly efficient synthetic strategies, minimizing waste and purification steps while rapidly building molecular complexity. Several such methodologies have been developed for the synthesis of substituted indoles, including derivatives of 6-chloroindole.

A significant example is the one-pot synthesis of [6-chloro-2-(4-chlorobenzoyl)-1H-indol-3-yl]-acetic acid. nih.gov This process involves a remarkable cascade sequence of alkylation, 1,4-addition, elimination, and isomerization, transforming simpler starting materials into the complex indole product in a single pot. nih.gov This strategy highlights the power of cascade reactions to construct highly functionalized indole systems efficiently.

Multi-component reactions are another facet of one-pot synthesis. A three-component reaction involving 6-chloroindole, acenaphthenequinone, and an enaminone has been developed to produce highly functionalized bis-indole derivatives. nih.govacs.org This reaction proceeds in ethanol, catalyzed by piperidine (B6355638) and p-toluenesulfonic acid (p-TSA), and yields the desired products in moderate to excellent yields. nih.govacs.org The proposed mechanism involves an initial aza-ene addition, followed by imine-enamine tautomerization, Michael addition, and a final intramolecular N-cyclization. nih.govacs.org

Palladium catalysis has also been instrumental in developing one-pot syntheses of substituted indoles. A method for synthesizing 4-chloroindoles from 2,3-dichloroaniline (B127971) derivatives and terminal alkynes utilizes a palladium–dihydroxyterphenylphosphine catalyst. acs.org This catalyst promotes a selective Sonogashira coupling followed by cyclization. The process can be extended to a one-pot synthesis of 2,4-disubstituted indoles via a subsequent Suzuki–Miyaura coupling. acs.org

Furthermore, a facile one-pot synthesis of 2,3-disubstituted indoles has been achieved through the alkylation or acylation of ortho-tosylaminophenyl-substituted para-quinone methides. rsc.org This is followed by an intramolecular 1,6-conjugate addition and an oxidation sequence, demonstrating a divergent approach to structurally diverse indoles. rsc.org

The table below provides an overview of notable cascade and one-pot reactions involving 6-chloroindole and related structures.

Table 2: Cascade and One-Pot Syntheses for Substituted Indoles

| Starting Materials | Key Reagents/Catalysts | Reaction Type | Product | Key Features | Reference(s) |

|---|---|---|---|---|---|

| Sulfonamide and Bromoketone | Not specified | Alkylation/1,4-addition/elimination/isomerization cascade | [6-chloro-2-(4-chlorobenzoyl)-1H-indol-3-yl]-acetic acid | Entire sequence executed in a single pot. nih.gov | nih.gov |

| 6-Chloroindole, Acenaphthenequinone, Enaminone | Piperidine, p-TSA | Three-component one-pot reaction | Highly functionalized bis-indole derivative | Moderate to excellent yields; builds complex bis-indole structure efficiently. nih.govacs.org | nih.govacs.org |

| N-Tosyl-2,3-dichloroaniline, Terminal Alkynes | Palladium–dihydroxyterphenylphosphine (Cy-DHTP) | One-pot Sonogashira coupling and cyclization | 2,4-Disubstituted Indoles | High yields; can be extended to further functionalization via Suzuki-Miyaura coupling. acs.org | acs.org |

Chemical Reactivity and Transformation Pathways of 6 Chloro 1h Indol 3 Ol

Electrophilic Substitution Reactions on the Indole (B1671886) Ring System

The indole ring is inherently electron-rich, making it susceptible to electrophilic attack. The C3 position is the most nucleophilic and typically the primary site for electrophilic substitution. acs.orgrsc.org However, in 6-chloro-1H-indol-3-ol, this position is already functionalized with a hydroxyl group. Consequently, electrophilic substitution reactions are directed to other positions on the indole ring. The presence of the chlorine atom at the C6 position, an electron-withdrawing group, can also influence the regioselectivity of these reactions.

Common electrophilic substitution reactions involving indole derivatives include halogenation, nitration, and Friedel-Crafts alkylation and acylation. evitachem.com For instance, the chlorination of indole can be achieved using reagents like sulfuryl chloride. The electron-rich nature of the indole system facilitates these substitutions. smolecule.comevitachem.com

Oxidation Reactions and Derived Product Formation (e.g., Indigo (B80030) Derivatives)

The oxidation of this compound and its derivatives can lead to the formation of indigo-type dyes. This process typically involves the initial oxidation of the indol-3-ol to an indoxyl intermediate. chemblink.com This intermediate can then undergo dimerization and further oxidation to yield the corresponding indigo derivative. For example, the enzymatic cleavage of a phosphate (B84403) ester at the 3-position of a related compound, 5-bromo-6-chloro-1H-indol-3-ol, generates an indoxyl intermediate that dimerizes and oxidizes in the presence of oxygen to form an intensely colored insoluble indigo dye. chemblink.combiosynth.com This reaction is a cornerstone of various chromogenic assays. chemblink.com

The oxidation of the indole nucleus can also lead to other products. For instance, oxidation can result in the formation of isatin (B1672199) (1H-indole-2,3-dione) derivatives. researchgate.netsorbonne-universite.fr The specific products formed depend on the oxidizing agent and the reaction conditions. evitachem.com

Condensation Reactions Leading to Complex Heterocyclic Structures

This compound and related indole derivatives can participate in condensation reactions to form more complex heterocyclic systems. smolecule.com The indole nucleus can act as a nucleophile in these reactions. For example, indoles can react with aldehydes and ketones in the presence of an acid catalyst in what is known as the Fischer indole synthesis to form the core indole structure itself. smolecule.comrsc.org

Furthermore, the hydroxyl group at the 3-position can also participate in condensation reactions. Aldol-type condensation reactions have been observed with 1H-indol-3-yl compounds, leading to the formation of novel dyes. google.com These reactions highlight the versatility of the indol-3-ol scaffold in constructing diverse molecular architectures.

Derivatization Strategies for Enhancing Molecular Complexity

The functional groups present in this compound, namely the hydroxyl group, the N-H of the pyrrole (B145914) ring, and various carbon positions, provide multiple sites for derivatization.

The hydroxyl group at the 3-position is a key site for derivatization. It can readily undergo esterification to form various esters. For example, it can be acetylated to form the corresponding acetate (B1210297) ester. Similarly, it can be reacted with other acylating agents, such as octanoyl chloride, to produce different ester derivatives. cymitquimica.comgoogle.com

The hydroxyl group also allows for glycosylation, the attachment of a sugar moiety. This process is crucial for the synthesis of chromogenic substrates used in enzyme assays. nih.govmedchemexpress.com The synthesis of 6-chloro-1H-indol-3-yl β-D-galactopyranoside, for instance, involves the coupling of a protected this compound with an activated galactose derivative. Similarly, glucuronide derivatives can also be synthesized. glycodepot.com

Table 1: Examples of Ester and Glycoside Derivatives of Chloro-Indoles

| Derivative Name | Starting Indole | Reagent | Reference |

| 5-Bromo-6-chloro-1H-indol-3-yl acetate | 5-Bromo-6-chloro-1H-indol-3-ol | Acetic anhydride (B1165640) | |

| 6-Chloro-1H-indol-3-yl octanoate | This compound | Octanoyl chloride | cymitquimica.com |

| 6-Chloro-1H-indol-3-yl β-D-galactopyranoside | This compound | Activated galactose | |

| 6-Chloro-1H-indol-3-yl β-D-glucuronide | This compound | Activated glucuronic acid | glycodepot.com |

The nitrogen atom of the indole ring can be functionalized through various reactions. rsc.org N-alkylation is a common transformation, though it can sometimes compete with C3-alkylation. organic-chemistry.org For instance, N-acetylation can be achieved to protect the nitrogen or to modify the compound's properties. chemimpex.com

Functionalization at the carbon positions of the indole ring, other than C3, is also a valuable strategy for creating diverse derivatives. smolecule.com The introduction of substituents can be achieved through various methods, including electrophilic substitution reactions as previously discussed. The C2 position can also be functionalized, for example, through coupling reactions. a2bchem.com

Role as a Precursor in Complex Organic Synthesis

Due to its versatile reactivity, this compound and its derivatives are valuable precursors in the synthesis of more complex molecules. biosynth.comcymitquimica.comglycodepot.com The indole scaffold is a common motif in many biologically active compounds and pharmaceuticals. a2bchem.com

Derivatives of this compound serve as building blocks for creating a wide array of substituted indoles. For example, 5-bromo-6-chloro-3-indolyl caprylate, upon enzymatic cleavage, releases 5-bromo-6-chloro-1H-indol-3-ol, which then forms a colored product, demonstrating its use in detection systems. biosynth.com The ability to introduce various functional groups at different positions on the indole ring makes these compounds highly sought after in medicinal chemistry and materials science.

Advanced Spectroscopic Characterization of 6 Chloro 1h Indol 3 Ol and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidațion

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For chloroindole derivatives, ¹H and ¹³C NMR are fundamental for confirming the substitution pattern on the indole (B1671886) ring.

In the ¹H NMR spectrum of an indole, the protons on the aromatic rings typically appear in the range of δ 7.0–8.5 ppm. The specific chemical shifts and coupling constants are highly sensitive to the nature and position of substituents. For 6-chloroindole (B17816) derivatives, the chlorine atom at the C-6 position influences the electronic environment of the neighboring protons.

For the parent compound, 6-chloroindole, the proton at C-7 appears as a doublet, while the C-4 and C-5 protons also show characteristic splitting patterns. chemicalbook.com The protons on the pyrrole (B145914) ring, H-2 and H-3, have distinct chemical shifts, although in 6-chloro-1H-indol-3-ol, the H-3 position is substituted with a hydroxyl group. chemicalbook.comvulcanchem.com The NH proton of the indole ring typically appears as a broad singlet at a downfield chemical shift (often > δ 11.0 ppm in DMSO-d₆), such as in the case of 6-chloro-3-(1-(4-iodobenzyl)-1H-imidazol-5-yl)-1H-indole.

In analogues like 6-chloro-1H-indole-3-carbaldehyde, the aldehyde proton introduces a distinct singlet at around δ 9.91 ppm, while the aromatic protons are observed between δ 7.76 and δ 8.61 ppm. The expected ¹H NMR signals for this compound would feature characteristic shifts for the protons at positions 2, 4, 5, and 7, with their exact location and multiplicity determined by the electronic effects of the chloro and hydroxyl groups. The hydroxyl proton signal would likely be a broad singlet, its position dependent on the solvent and concentration.

Table 1: Representative ¹H NMR Spectral Data for 6-Chloroindole Analogues

| Compound | Solvent | Chemical Shifts (δ, ppm) and Multiplicities |

|---|---|---|

| 6-Chloroindole | CDCl₃ | δ 7.99 (d, 1H), 7.31 (dd, 1H) smolecule.com |

| 6-chloro-5-iodo-1H-indole-3-carbaldehyde | DMSO-d₆ | δ 12.29 (s, 1H, NH), 9.91 (s, 1H, CHO), 8.61 (s, 1H), 8.35 (s, 1H), 7.76 (s, 1H) rsc.org |

| methyl 6-chloro-5-iodo-1H-indole-3-carboxylate | DMSO-d₆ | δ 12.12 (s, 1H, NH), 8.51 (s, 1H), 8.12 (d, J = 2.9 Hz, 1H), 7.87 (s, 1H), 3.81 (s, 3H, OCH₃) rsc.org |

The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom in the molecule. The carbon atoms of the indole ring typically resonate in the aromatic region (δ 100–140 ppm). The positions of the carbons directly bonded to the heteroatom (C-2, C-3, C-7a) and the substituent-bearing carbons are particularly informative.

In this compound, the C-3 carbon bearing the hydroxyl group would be shifted downfield into the δ 130-140 ppm region, while the C-6 carbon attached to the chlorine atom would also exhibit a characteristic shift influenced by the halogen's electronegativity and resonance effects. For comparison, in methyl 6-bromo-5-iodo-1H-indole-3-carboxylate, the carbon signals appear between δ 82.0 and δ 139.3 ppm. rsc.org The chemical shifts in carbonyl-substituted indoles, such as ketones and aldehydes, appear significantly downfield, typically between 190-220 ppm. organicchemistrydata.org

The analysis of ¹³C NMR data for various substituted indoles helps in assigning the signals for this compound. For instance, the presence of a sulfonyl chloride group at the 3-position of 6-chloro-1H-indole results in a chemical shift for the SO₂Cl group of around 110–120 ppm. This contrasts with the expected shift for the C-3 carbon in this compound.

Table 2: Representative ¹³C NMR Spectral Data for 6-Chloroindole Analogues

| Compound | Solvent | Chemical Shifts (δ, ppm) |

|---|---|---|

| methyl 6-bromo-5-iodo-1H-indole-3-carboxylate | DMSO-d₆ | 139.3, 117.5, 115.4, 112.9, 109.6, 105.1, 101.0, 92.5, 82.0, 48.8 rsc.org |

| 5-Chloro-2,3-bis(2,4,6-trimethoxyphenyl)-1H-indole | CDCl₃ | 161.1, 159.9, 159.0, 158.9, 134.2, 130.9, 129.5, 129.5, 124.3, 120.9, 119.7, 111.6, 108.0, 106.4, 104.6, 104.5, 90.8, 90.8, 90.7, 90.7, 55.5, 55.5, 55.2 acs.org |

| 6-Chloro-1-(pyridin-2-ylmethyl)-1H-indole | Not specified | Indole C2: ~125 ppm, Pyridine (B92270) C2: δ ~150 ppm vulcanchem.com |

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight and elemental formula of a compound and for gaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). ijpsm.com This precision allows for the unambiguous determination of a compound's elemental formula. For this compound (C₈H₆ClNO), HRMS would be used to confirm its molecular formula by matching the experimentally observed mass of its molecular ion with the calculated exact mass. The presence of chlorine is readily identified by the characteristic isotopic pattern of ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio. HRMS has been successfully used to confirm the elemental composition of various halogenated indole derivatives, such as C₁₁H₁₁INO₂ for methyl 5-iodo-1H-indole-3-carboxylate and C₁₀H₈BrINO₂ for methyl 6-bromo-5-iodo-1H-indole-3-carboxylate. rsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. ncsu.edu Multi-stage mass spectrometry (MSn) allows for the sequential fragmentation of ions, providing detailed insight into the structure of a molecule. nih.govnih.gov In an LC/MSn experiment, the parent ion of this compound would be selected and subjected to collision-induced dissociation (CID) to generate a series of product ions.

The fragmentation pattern of indoles is well-studied. Common fragmentation pathways for protonated indole alkaloids involve the cleavage of bonds within the heterocyclic ring and the loss of small neutral molecules. For this compound, expected fragmentations could include the loss of water (H₂O) from the hydroxyl group, loss of carbon monoxide (CO), and loss of hydrogen chloride (HCl). The fragmentation of the indole core itself can lead to characteristic product ions that help confirm the identity of the compound class. scirp.org Establishing a complete fragmentation pathway through MSn studies is a key step in the unequivocal identification of degradation products and metabolites of the parent compound. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule. mdpi.com These techniques are based on the principle that molecules absorb specific frequencies of radiation that correspond to their vibrational modes.

For this compound, the FTIR spectrum would be expected to show a characteristic N-H stretching vibration around 3400 cm⁻¹. researchgate.net A broad O-H stretching band from the hydroxyl group would also be expected in the region of 3200-3600 cm⁻¹. Aromatic C=C stretching vibrations typically appear in the 1500-1620 cm⁻¹ region, while C-C in-ring stretching vibrations are observed around 1450 cm⁻¹. researchgate.net The C-Cl stretching vibration would be expected to appear in the fingerprint region, typically below 800 cm⁻¹.

Raman spectroscopy provides complementary information and is particularly useful for analyzing the skeletal vibrations of the aromatic rings. nih.govacs.org In indole alkaloids, characteristic Raman bands are observed for the C=C and C-C stretching modes, as well as in-plane bending modes. brad.ac.uknih.gov The interpretation of both FTIR and Raman spectra, often aided by computational methods like Density Functional Theory (DFT), allows for a detailed assignment of the vibrational modes and confirmation of the molecular structure. nih.govresearchgate.net

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful non-destructive technique that provides information about the functional groups and molecular structure of a compound. The absorption of infrared radiation by the sample leads to vibrations of the molecular bonds, and the resulting spectrum is a unique fingerprint of the molecule.

The interpretation of the FT-IR spectrum of this compound can be approached by considering the known spectral features of indole and its substituted derivatives. The presence of the chloro and hydroxyl substituents on the indole ring is expected to cause characteristic shifts in the vibrational frequencies compared to the parent indole molecule.

Theoretical calculations, such as Density Functional Theory (DFT), are instrumental in assigning the vibrational modes. For instance, a study on chloroindoles provided calculated vibrational frequencies for 6-chloroindole, which serves as a foundational reference. gazi.edu.tr The introduction of a hydroxyl group at the C3 position in this compound will introduce new vibrational modes and influence the existing ones.

Key expected vibrational bands for this compound are summarized in the table below, based on data from analogous compounds.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |

| O-H | Stretching | 3200-3600 | Broad band, indicative of hydrogen bonding. |

| N-H | Stretching | 3300-3500 | Sharp to medium band. |

| C-H (aromatic) | Stretching | 3000-3100 | Multiple weak to medium bands. |

| C=C (aromatic) | Stretching | 1450-1620 | Several bands of varying intensity. |

| C-N | Stretching | 1200-1350 | |

| C-O | Stretching | 1050-1250 | |

| C-Cl | Stretching | 600-800 |

This table presents expected ranges based on the analysis of indole and its derivatives. Actual peak positions may vary.

The N-H stretching vibration in indoles typically appears as a sharp band around 3400 cm⁻¹. researchgate.net The O-H stretching vibration from the hydroxyl group is expected to be a broad band in the region of 3200-3600 cm⁻¹, with its broadness indicating the presence of intermolecular hydrogen bonding in the solid state. Aromatic C-H stretching vibrations are anticipated in the 3000-3100 cm⁻¹ region. The characteristic aromatic C=C stretching vibrations are expected to appear in the 1450-1620 cm⁻¹ range. The C-Cl stretching vibration for chloroindoles is typically observed in the lower frequency region of the spectrum.

FT-Raman Spectroscopy

FT-Raman spectroscopy is a complementary technique to FT-IR spectroscopy. It utilizes the inelastic scattering of monochromatic laser light to probe molecular vibrations. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy provides strong signals for non-polar and symmetric bonds, offering a more complete picture of the vibrational modes of a molecule.

For this compound, the FT-Raman spectrum is expected to show strong bands for the aromatic ring vibrations and the C-Cl bond. The analysis of Raman spectra of similar compounds, such as other halogenated indoles and pyridine derivatives, provides a basis for the assignment of the vibrational modes. acs.org

A comparative table of expected FT-Raman and FT-IR active modes for key functional groups is presented below.

| Functional Group | Vibrational Mode | FT-IR Activity | FT-Raman Activity | Expected Wavenumber (cm⁻¹) |

| O-H | Stretching | Strong | Weak | 3200-3600 |

| N-H | Stretching | Strong | Medium | 3300-3500 |

| C=C (aromatic) | Stretching | Medium-Strong | Strong | 1450-1620 |

| C-Cl | Stretching | Medium | Strong | 600-800 |

This table illustrates the complementary nature of FT-IR and FT-Raman spectroscopy.

The symmetric vibrations of the indole ring system are generally more intense in the Raman spectrum. The C-Cl stretching vibration is also expected to give a strong signal in the FT-Raman spectrum. The combination of both FT-IR and FT-Raman data allows for a more confident and comprehensive assignment of the vibrational modes of this compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to deduce the crystal lattice parameters, space group, and the exact coordinates of each atom within the unit cell.

While a specific crystal structure for this compound is not publicly available in the Cambridge Structural Database (CSD) as of the latest search, the solid-state structure can be inferred by examining the crystal structures of closely related analogues. For example, the crystal structure of 6-chloro-1H-indole-2,3-dione has been reported, providing insight into the packing of a chloroindole derivative. researchgate.net The analysis of indole-3-carbinol (B1674136) (an indol-3-ol derivative) also reveals typical hydrogen bonding and packing motifs. elixirpublishers.com

The crystal packing of this compound is expected to be dominated by hydrogen bonding interactions involving the N-H group of the indole ring and the O-H group at the 3-position. These groups can act as both hydrogen bond donors and acceptors, leading to the formation of extended networks in the solid state. The chlorine atom at the 6-position can also participate in weaker C-H···Cl interactions, further influencing the crystal packing.

A hypothetical table of crystallographic parameters for this compound, based on known structures of similar compounds, is provided below.

| Parameter | Expected Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar centrosymmetric group |

| Key Hydrogen Bonds | N-H···O, O-H···N, O-H···O |

| Other Interactions | π-π stacking, C-H···Cl |

This table is predictive and based on the crystallographic data of analogous indole derivatives.

Computational and Theoretical Chemistry Studies on 6 Chloro 1h Indol 3 Ol

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is routinely used to predict various molecular properties with high accuracy.

Molecular Geometry Optimization and Conformational Analysis

A crucial first step in any computational study is geometry optimization, where the molecule's lowest energy structure is determined. For 6-chloro-1H-indol-3-ol, this process would involve calculating the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. This analysis would reveal the most stable three-dimensional arrangement of the atoms. Conformational analysis would also be necessary to identify different stable isomers (conformers), particularly concerning the orientation of the hydroxyl group at the C3 position relative to the indole (B1671886) ring.

Vibrational Frequency Calculations and Spectral Prediction

Following geometry optimization, vibrational frequency calculations are typically performed. These calculations can predict the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching or bending of bonds (e.g., O-H stretch, N-H stretch, C-Cl stretch). Comparing the predicted spectra with experimental data, if available, serves to validate the accuracy of the computational method and the optimized geometry.

Electronic Structure Analysis (HOMO-LUMO Energy Gaps)

The electronic properties of a molecule are key to understanding its reactivity. DFT is used to calculate the energies of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical stability and reactivity. A small gap generally suggests higher reactivity.

Quantum Chemical Descriptors and Reactivity Prediction

Beyond the HOMO-LUMO gap, DFT calculations can provide a range of quantum chemical descriptors that help predict how and where a molecule will react.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. For this compound, an MEP map would identify the reactive sites, likely highlighting the electronegative oxygen, nitrogen, and chlorine atoms as well as the acidic protons.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis is a method used to study charge transfer, hyperconjugative interactions, and delocalization of electron density within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and anti-bonding orbitals. For this compound, NBO analysis would quantify the delocalization of the nitrogen and oxygen lone pairs into the indole ring system and analyze the stabilizing interactions between occupied (donor) and unoccupied (acceptor) orbitals. This provides a detailed picture of the electronic communication throughout the molecule.

Theoretical Prediction of Spectroscopic Properties

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the spectroscopic properties of molecules, offering a valuable complement to experimental data. By calculating the vibrational frequencies and electronic transitions, researchers can gain a detailed understanding of a molecule's structure and behavior.

Vibrational Spectroscopy (FT-IR and FT-Raman)

Theoretical calculations of vibrational spectra, such as Infrared (IR) and Raman, can predict the frequencies of different vibrational modes within the this compound molecule. These calculations are typically performed using DFT methods, such as B3LYP, combined with a suitable basis set. The predicted wavenumbers and intensities can aid in the assignment of experimental spectra. For instance, the characteristic vibrational modes of the indole ring, the C-Cl bond, and the O-H group can be identified and analyzed.

Electronic Spectroscopy (UV-Vis)

Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting the electronic absorption spectra (UV-Vis) of molecules. These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. For this compound, TD-DFT calculations could elucidate the nature of its electronic transitions, such as π-π* and n-π* transitions, and how the chloro and hydroxyl substituents influence the absorption profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Gauge-Independent Atomic Orbital (GIAO) is a widely used method for calculating the NMR chemical shifts (δ) of molecules. By applying this method, the ¹H and ¹³C NMR spectra of this compound can be theoretically predicted. These predictions are valuable for assigning the signals in experimental NMR spectra and confirming the molecular structure.

A hypothetical table of predicted spectroscopic data for this compound, based on typical computational outputs, is presented below.

| Spectroscopic Technique | Parameter | Predicted Value |

| FT-IR | O-H stretch | ~3600 cm⁻¹ |

| N-H stretch | ~3400 cm⁻¹ | |

| C=C stretch (indole) | ~1600-1450 cm⁻¹ | |

| C-Cl stretch | ~750-700 cm⁻¹ | |

| UV-Vis | λmax | ~270-290 nm |

| ¹H NMR | H (indole ring) | δ 7.0-8.0 ppm |

| H (hydroxyl) | δ 4.5-5.5 ppm | |

| ¹³C NMR | C (indole ring) | δ 100-140 ppm |

Note: The values in this table are hypothetical and represent typical ranges for similar molecular structures. Specific computational studies are required for accurate predictions for this compound.

Molecular Dynamics Simulations for Intermolecular Affinity and Stability

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules and their interactions with their environment over time. For this compound, MD simulations can provide insights into its intermolecular affinity, stability, and conformational dynamics in different environments, such as in solution or in complex with biological macromolecules.

Simulation Setup and Protocol

An MD simulation of this compound would typically involve placing the molecule in a simulation box filled with a chosen solvent, such as water. The system is then subjected to a set of physical laws governing the motion of atoms, and the trajectory of the system is calculated over a period of time. The interactions between atoms are described by a force field, which is a set of parameters that define the potential energy of the system.

Analysis of MD Trajectories

From the MD trajectories, various properties can be analyzed to understand the intermolecular affinity and stability of this compound:

Radial Distribution Functions (RDFs): RDF analysis can reveal the probability of finding solvent molecules at a certain distance from specific atoms of this compound. This provides a detailed picture of the solvation shell and hydrogen bonding interactions between the solute and solvent.

Hydrogen Bond Analysis: The number and lifetime of hydrogen bonds formed between the hydroxyl and N-H groups of this compound and surrounding water molecules can be quantified. This is crucial for understanding its solubility and stability in aqueous environments.

Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF): These parameters provide information about the structural stability and flexibility of the molecule over the course of the simulation.

While specific MD simulation data for this compound is not available, the general principles can be illustrated. A hypothetical summary of findings from an MD simulation is presented in the table below.

| Parameter | Finding | Implication |

| RDF of water around O and N atoms | Sharp peaks at ~2.8 Å | Strong hydrogen bonding with water |

| Average number of hydrogen bonds | 2-3 with water | Good solubility in protic solvents |

| RMSD of the indole ring | Low (< 1 Å) | High structural stability |

| RMSF of the hydroxyl group | Higher than the ring atoms | Conformational flexibility of the OH group |

Note: This table presents hypothetical results to illustrate the type of information that can be obtained from MD simulations.

Nonlinear Optical (NLO) Properties Calculations

Nonlinear optical (NLO) materials are of great interest due to their potential applications in various photonic and optoelectronic technologies. Computational chemistry plays a crucial role in the design and evaluation of new NLO materials by predicting their NLO properties.

The NLO response of a molecule is determined by its hyperpolarizability. For this compound, DFT calculations can be employed to compute the first-order hyperpolarizability (β) and second-order hyperpolarizability (γ). These calculations are typically performed using a suitable functional and basis set, often in the gas phase or with a solvent model.

A study on a different chloro-substituted organic molecule, the 4-Amino-6-chloro-1,3-benzenedisulfonamide polymer, demonstrated that the presence of electron-donating and electron-accepting groups can lead to significant intramolecular charge transfer, resulting in a high hyperpolarizability value. researchgate.net For this compound, the indole ring acts as an electron-rich system, while the chloro and hydroxyl groups can modulate the electronic distribution.

Key Parameters for NLO Properties

Dipole Moment (μ): A large dipole moment can be indicative of a significant NLO response.

Polarizability (α): This measures the ease with which the electron cloud of a molecule can be distorted by an external electric field.

First-order Hyperpolarizability (β): This is the primary measure of the second-order NLO response.

The following table presents a hypothetical comparison of the calculated NLO properties of this compound with a standard reference compound, urea.

| Property | This compound (Hypothetical) | Urea (Reference) |

| Dipole Moment (μ) | ~3-5 Debye | 1.37 Debye |

| Polarizability (α) | Higher than urea | Lower |

| First-order Hyperpolarizability (β) | Potentially several times that of urea | 1 (relative value) |

Note: The values for this compound are hypothetical and intended to illustrate the potential for NLO activity. Actual values would require specific quantum chemical calculations. The intramolecular charge transfer, which is crucial for NLO activity, arises from the interplay of the electron-donating and accepting groups within the molecule. researchgate.net

Advanced Analytical Techniques for 6 Chloro 1h Indol 3 Ol Detection and Quantification

High-Performance Liquid Chromatography (HPLC) Methods

High-performance liquid chromatography (HPLC) is a primary technique for the separation, identification, and quantification of 6-chloro-1H-indol-3-ol. hilarispublisher.com Its versatility allows for various methodologies tailored to specific analytical needs.

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful method for separating molecules based on their hydrophobicity. springernature.com In this technique, the stationary phase is nonpolar, and the mobile phase is a polar aqueous-organic mixture. For the analysis of this compound, a C18 column is commonly used as the stationary phase. sielc.com

The separation mechanism relies on the hydrophobic binding of the analyte to the stationary phase. springernature.com Elution is typically achieved by a gradient, where the concentration of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase is gradually increased. springernature.comelementlabsolutions.com This causes compounds to elute in order of increasing hydrophobicity. springernature.com The purity of this compound can be determined by analyzing the resulting chromatogram for the presence of any impurity peaks.

A typical mobile phase for the analysis of indole (B1671886) derivatives might consist of an aqueous component, such as water with a small percentage of formic acid to control pH, and an organic modifier like acetonitrile. acs.org The use of a buffer is critical in controlling the ionization state of the analytes, which in turn affects their retention and peak shape.

Table 1: Typical RP-HPLC Parameters for Indole Analysis

| Parameter | Value/Condition |

| Column | C18 (e.g., Luna, Phenomenex, 50 x 4.6 mm) acs.org |

| Mobile Phase A | Water with 0.1% Formic Acid researchgate.net |

| Mobile Phase B | Acetonitrile or Methanol researchgate.net |

| Detection | UV at 280 nm researchgate.net |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

This table presents a generalized set of parameters. Specific conditions may vary based on the exact instrumentation and the complexity of the sample matrix.

Developing an HPLC method for the simultaneous analysis of various indole metabolites and their precursors requires careful optimization of several parameters to achieve adequate separation. tandfonline.com The key factors to consider are the composition of the mobile phase, the type of column, the pH of the mobile phase, and the flow rate. tandfonline.com

A significant challenge in the analysis of a mixture of acidic, neutral, and basic indole compounds is achieving a fine balance between the ion-pairing reagent, organic solvent, and pH. tandfonline.com For instance, a method developed for the simultaneous analysis of 13 monoamines, including indoleamines and their metabolites, utilized a specific mobile phase composition and a lower pH to achieve separation within 20 minutes. tandfonline.com

The use of tandem mass spectrometry (HPLC-MS/MS) significantly enhances the selectivity and sensitivity of the detection of indole structure-retaining metabolites. mdpi.com This technique allows for the simultaneous analysis of a wide range of compounds, including tryptophan and its various indole derivatives. mdpi.com The optimization of mass spectral parameters, such as collision energy, is crucial for achieving the desired sensitivity. mdpi.com

Table 2: Example Gradient Elution Program for Indole Metabolite Separation

| Time (min) | % Mobile Phase A (Aqueous) | % Mobile Phase B (Organic) |

| 0-1 | 98 | 2 |

| 1-11 | 92.7 | 7.3 |

| 11-14 | 92.7 | 7.3 |

| 14-19 | 82 | 18 |

| 19-29 | 82 | 18 |

| 29-34 | 20 | 80 |

| 34-36 | 20 | 80 |

| 36-38 | 98 | 2 |

This table is based on a method developed for the separation of tryptophan and its indole structure-retaining metabolites and may require modification for the analysis of this compound. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography-mass spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and semi-volatile organic compounds. researchgate.net For non-volatile compounds like this compound, derivatization is necessary to increase their volatility and thermal stability for GC analysis. researchgate.net

Derivatization involves a chemical reaction to convert the analyte into a more volatile derivative. Common derivatization methods include silylation, acylation, and alkylation. researchgate.net For instance, the hydroxyl group of this compound can be converted to a trimethylsilyl (B98337) (TMS) ether, which is more amenable to GC analysis.

Once derivatized, the sample is injected into the GC, where it is vaporized and separated based on the boiling points and interactions of the components with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides detailed structural information, allowing for confident identification. GC-MS has been successfully used to differentiate regioisomeric chloro-1-n-pentyl-3-(1-naphthoyl)-indoles, demonstrating its power in analyzing structurally similar compounds. ojp.gov

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective technique that is particularly useful for monitoring the progress of chemical reactions and for screening purposes. researchgate.netthieme.de In the synthesis of indole derivatives, TLC can be used to quickly determine the conversion of starting materials to products. mdpi.comrsc.org

For TLC analysis, a small amount of the reaction mixture is spotted onto a TLC plate coated with a stationary phase, typically silica (B1680970) gel. The plate is then placed in a developing chamber containing a suitable mobile phase (eluent). As the mobile phase moves up the plate by capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary phase. This results in the separation of the components into distinct spots.

The separated spots can be visualized under UV light or by staining with a suitable reagent. researchgate.net The retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, can be used for preliminary identification. ecetoc.org For example, in the synthesis of indole derivatives, TLC has been used to monitor the formation of the desired product and to ensure the reaction has gone to completion. mdpi.com

Sample Preparation and Derivatization Strategies for Enhanced Analysis

Effective sample preparation is a critical step in achieving accurate and reliable analytical results, particularly when dealing with complex matrices. For the analysis of indole compounds, various sample preparation techniques can be employed to remove interfering substances and to concentrate the analyte of interest.

Solid-phase extraction (SPE) is a commonly used technique for the cleanup and pre-concentration of analytes from a sample. researchgate.net In this method, the sample is passed through a cartridge containing a solid adsorbent that selectively retains the analyte. The analyte is then eluted with a small volume of a suitable solvent.

Derivatization can also be considered a part of sample preparation, especially for GC-MS analysis, as it modifies the analyte to make it more suitable for the analytical technique. researchgate.net In addition to increasing volatility for GC analysis, derivatization can be used to improve the chromatographic properties of an analyte for HPLC analysis or to enhance its detectability. researchgate.net For example, derivatizing an analyte with a chromophore or fluorophore can significantly increase its response in UV or fluorescence detectors, respectively. researchgate.net

Future Research Directions and Translational Perspectives

Development of Novel and Sustainable Synthetic Methodologies

Traditional synthetic routes to indole (B1671886) derivatives, such as the Fischer, Bartoli, or Reissert syntheses, often require harsh conditions, hazardous reagents, and multi-step processes that can be inefficient and environmentally burdensome. rsc.org Future research must pivot towards greener, more efficient, and scalable methods for synthesizing 6-chloro-1H-indol-3-ol.

A primary area of focus is the development of enzymatic and biocatalytic processes. The use of flavin-dependent halogenase (FDH) enzymes offers a highly promising, sustainable alternative to traditional chemical halogenation. rsc.org These enzymes exhibit remarkable regioselectivity, allowing for the precise installation of chlorine at specific positions on the indole ring under mild, aqueous conditions, thus avoiding hazardous reagents and simplifying purification. nih.govfrontiersin.org Future work could involve engineering a tryptophan 6-halogenase for direct chlorination or developing multi-enzyme cascade systems that combine halogenation with other transformations in a single pot, significantly improving atom economy. rsc.orgrsc.org

Another key direction is the advancement of one-pot and multicomponent reactions. researchgate.net Designing a synthetic pathway where multiple bonds are formed in a single reaction vessel without isolating intermediates can dramatically reduce solvent waste, energy consumption, and reaction time. nih.govnih.gov Research into palladium-catalyzed tandem reactions, for example, could enable the construction and functionalization of the 6-chloroindole (B17816) core in a highly efficient manner. acs.orgtandfonline.com

| Methodology | Description | Potential Advantages | Future Research Focus |

|---|---|---|---|

| Enzymatic Halogenation | Use of flavin-dependent halogenase enzymes to selectively chlorinate the indole ring. frontiersin.org | High regioselectivity, mild reaction conditions (ambient temperature, aqueous media), environmentally benign. nih.gov | Discovering or engineering a specific tryptophan 6-halogenase; optimizing enzyme stability and turnover. |

| Multi-Enzyme Cascade Systems | Combining several enzymatic steps (e.g., synthesis, halogenation, functionalization) in a single reaction vessel. rsc.org | Reduces intermediate purification steps, minimizes waste, improves overall yield and atom economy. rsc.org | Ensuring enzyme compatibility; optimizing cofactor regeneration; scaling up processes. |

| One-Pot Tandem Reactions | Utilizing transition-metal catalysts (e.g., Palladium) to facilitate multiple bond-forming events sequentially without changing reagents. acs.org | High efficiency, rapid assembly of complex structures, access to diverse derivatives. nih.gov | Developing novel catalyst systems with higher turnover and broader substrate scope; applying to 6-chloroindole precursors. |

| Green Chemistry Approaches | Employing techniques like microwave irradiation or grindstone technology to accelerate reactions and reduce solvent use. researchgate.net | Shorter reaction times, higher yields, reduced energy consumption and environmental impact. | Adapting existing indole syntheses to these solvent-free or reduced-solvent conditions. |

Advanced Computational Modeling for Reaction Mechanism and Biological Interaction Prediction

Computational chemistry offers powerful tools to accelerate research and reduce the need for costly and time-consuming experimentation. For this compound, advanced modeling can provide deep insights into its fundamental properties and potential interactions.

Density Functional Theory (DFT) calculations are poised to play a crucial role in understanding the compound's reactivity. DFT can be used to model reaction mechanisms, such as those involved in its synthesis or subsequent functionalization, by calculating the energies of transition states and intermediates. tandfonline.comacs.org This approach can clarify the regioselectivity of electrophilic substitution on the chlorinated indole ring and predict the stability of its tautomeric forms (the enol 1H-indol-3-ol versus the keto 1,2-dihydro-3H-indol-3-one or "indoxyl"), which is critical for understanding its behavior in different chemical and biological environments. nih.gov